molecular formula C8H10N4O2 B014694 N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide CAS No. 6947-38-2

N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide

Cat. No. B014694
CAS RN: 6947-38-2
M. Wt: 194.19 g/mol
InChI Key: WKDYJAMEXVFEEA-UHFFFAOYSA-N
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Description

“N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide” is a type of nitrosamine . Nitrosamines are organic compounds that contain a nitroso group bonded to the nitrogen of an amide or similar functional group . They are usually chemically reactive, metabolically unstable, and often carcinogenic .


Synthesis Analysis

Nitrosamines can be prepared starting from N-monosubstituted carboxamides and the nitrosyl cation . The carboxamide reacts in a nucleophilic attack at the nitrosyl cation. After the elimination of a proton, an N-nitrosamide is formed from the resulting cation .


Molecular Structure Analysis

The C2N2O core of nitrosamines is planar, as established by X-ray crystallography . The N-N and N-O distances are 132 and 126 pm, respectively .


Chemical Reactions Analysis

Nitrosamines are usually produced by the reaction of nitrous acid (HNO2) and secondary amines . Other nitrosyl sources (e.g. N2O4, NOCl, RONO) have the same effect . The nitrosation is also partially reversible .


Physical And Chemical Properties Analysis

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Thus, nitro compounds have higher boiling points and lower water solubility compared to similar ketones .

Safety And Hazards

Nitrosamines are known to be carcinogenic in nonhuman animals . They are also toxic when ingested, intravenously administered, or introduced through intraperitoneal routes . When heated to decomposition, they emit toxic fumes of NOx .

properties

IUPAC Name

N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-11(9-13)7-3-5-8(6-4-7)12(2)10-14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDYJAMEXVFEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)N(C)N=O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30989399
Record name N,N'-1,4-Phenylenebis(N-methylnitrous amide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[4-[methyl(nitroso)amino]phenyl]nitrous amide

CAS RN

6947-38-2
Record name NSC56933
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-1,4-Phenylenebis(N-methylnitrous amide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30989399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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